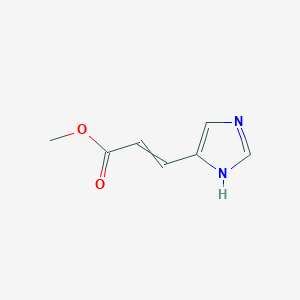

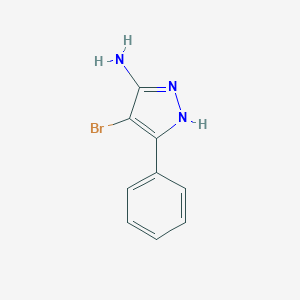

4-溴-3-苯基-1H-吡唑-5-胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

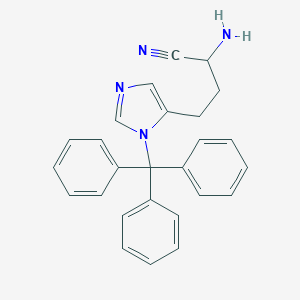

The synthesis of 4-Bromo-3-phenyl-1H-pyrazol-5-amine and its derivatives involves a range of chemical reactions tailored to introduce specific functional groups to the pyrazole core. One approach described in the literature involves a multi-step synthesis starting with the formation of a pyrazole ring, followed by bromination and phenylation to introduce the bromo and phenyl groups respectively. This process requires precise control over reaction conditions to ensure the selective addition of these groups at the desired positions on the pyrazole ring (Ö. Tamer et al., 2016).

Molecular Structure Analysis

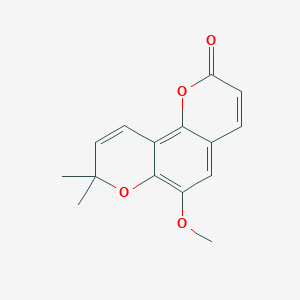

The molecular structure of 4-Bromo-3-phenyl-1H-pyrazol-5-amine has been elucidated using techniques such as X-ray diffraction, which provides detailed information on the arrangement of atoms within the molecule. The presence of the bromo and phenyl groups significantly influences the electronic structure of the molecule, as evidenced by spectroscopic analysis including FT-IR, UV–Vis, and NMR spectroscopies. Computational studies, such as density functional theory (DFT) calculations, complement experimental findings by predicting the stability and electronic properties of the molecule (Ö. Tamer et al., 2016).

科学研究应用

合成和镇痛活性

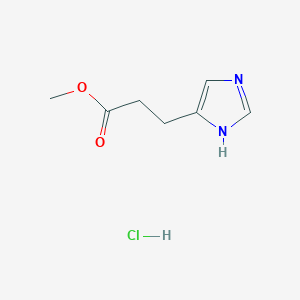

已合成和研究了1H-吡唑的4-溴衍生物,包括4-溴-3-苯基-1H-吡唑-5-胺,以了解其药理特性。例如,Bondavalli等人(1988年)报道了这类化合物的合成及其在小鼠中显著的镇痛活性。此外,这些化合物在体外表现出中等的降压、心动过缓、抗炎活性和浸润麻醉,以及弱的血小板抗聚集活性(Bondavalli et al., 1988)。

分子结构和非线性光学研究

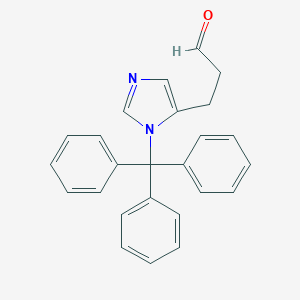

对4-溴-3-苯基-1H-吡唑-5-胺衍生物的分子结构和光谱分析进行了研究。Tamer等人(2016年)合成了4-(4-溴苯基)-1-叔丁基-3-甲基-1H-吡唑-5-胺的晶体,并通过X射线衍射、傅立叶变换红外、紫外-可见和核磁共振光谱分析了其结构。密度泛函理论计算与实验结果一致,表明分子的稳定性及其非线性光学性质的潜力(Tamer et al., 2016)。

互变异构研究

已探索了4-溴取代的1H-吡唑,包括4-溴-3-苯基-1H-吡唑-5-胺的互变异构。Trofimenko等人(2007年)使用多核磁共振光谱和X射线衍射研究了这一现象。他们发现,在特定位置存在溴原子时,固态中存在的互变异构体是3-溴的,这也是溶液中的主要互变异构体(Trofimenko et al., 2007)。

新型杂环化合物的合成

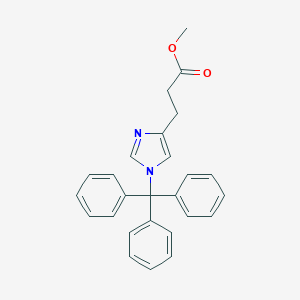

使用4-溴-3-苯基-1H-吡唑-5-胺作为起始物或中间体,合成了各种新型杂环化合物。El‐Dean等人(2018年)报道了新的噁[3,2-e]吡唑并[3,4-b]吡嗪的合成,这些化合物可能成为未来药理研究的潜在候选物(El‐Dean等人,2018年)。

抗炎和抗微生物药剂

已合成并评估了一些4-溴-3-苯基-1H-吡唑-5-胺衍生物的抗炎和抗微生物活性。Bekhit等人(2003年)合成了一系列1H-吡唑衍生物,并发现其中一种化合物表现出显著的抗炎和抗微生物特性,具有良好的安全边际和无溃疡作用(Bekhit & Fahmy, 2003)。

安全和危害

未来方向

The future directions for “4-Bromo-3-phenyl-1H-pyrazol-5-amine” and its derivatives could involve further exploration of their synthesis methods and biological activities3. Additionally, more research could be conducted to understand their mechanism of action and potential applications in medicinal chemistry3.

Please note that this information is based on the available literature and may not be fully comprehensive. For more detailed information, please refer to the cited sources or consult a chemistry professional.

属性

IUPAC Name |

4-bromo-5-phenyl-1H-pyrazol-3-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrN3/c10-7-8(12-13-9(7)11)6-4-2-1-3-5-6/h1-5H,(H3,11,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTNVXMOPTHGCII-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(C(=NN2)N)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrN3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40344076 |

Source

|

| Record name | 4-BROMO-3-PHENYL-1H-PYRAZOL-5-AMINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40344076 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.08 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Bromo-3-phenyl-1H-pyrazol-5-amine | |

CAS RN |

2845-78-5 |

Source

|

| Record name | 4-BROMO-3-PHENYL-1H-PYRAZOL-5-AMINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40344076 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。